tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
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Overview
Description
tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate: is an organic compound with the molecular formula C13H19BrN2O3S and a molecular weight of 363.2706 g/mol . This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-bromophenyl group through an imino and oxo-lambda6-sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
Chemistry: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of novel bioactive compounds .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The imino and oxo-lambda6-sulfanyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-butylN-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate
- tert-butylN-{2-[(2-hydroxyethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate
Comparison: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is unique due to the presence of the 3-bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for further functionalization through substitution reactions . In contrast, similar compounds with different substituents may exhibit varying reactivity and biological activity .
Properties
Molecular Formula |
C13H19BrN2O3S |
---|---|
Molecular Weight |
363.27 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-bromophenyl)sulfonimidoyl]ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)19-12(17)16-7-8-20(15,18)11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
MFCDWXZRKFWSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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